molecular formula C20H20ClNO3 B11314804 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B11314804
M. Wt: 357.8 g/mol
InChI Key: TTZZJUJREVMTAA-UHFFFAOYSA-N
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Description

This coumarin derivative features a chromen-2-one core substituted with a chloro group at position 6, a diethylaminomethyl group at position 8, a hydroxyl group at position 7, and a phenyl ring at position 4.

Properties

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

6-chloro-8-(diethylaminomethyl)-7-hydroxy-4-phenylchromen-2-one

InChI

InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-19(24)17(21)10-15-14(11-18(23)25-20(15)16)13-8-6-5-7-9-13/h5-11,24H,3-4,12H2,1-2H3

InChI Key

TTZZJUJREVMTAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C2C(=CC(=C1O)Cl)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Coumarin Skeleton Formation via Pechmann Condensation

The Pechmann condensation remains a cornerstone for synthesizing 4-substituted coumarins. For 4-phenyl derivatives, resorcinol and methyl benzoylacetate are condensed in the presence of concentrated sulfuric acid. As demonstrated by De Gruyter , this method achieves a 96% yield of 7-hydroxy-4-phenyl-2H-chromen-2-one under mild conditions (35°C, 5 hours). The reaction proceeds via acid-catalyzed cyclization, forming the coumarin backbone (Scheme 1).

Reaction Conditions:

  • Substrates: Resorcinol (2.0 g), methyl benzoylacetate (3.2 g)

  • Catalyst: H₂SO₄ (75%, 8 mL)

  • Temperature: 35°C

  • Workup: Neutralization with NaOH, silica gel chromatography (70% ethyl acetate/hexane)

  • Yield: 96%

This intermediate, 7-hydroxy-4-phenyl-2H-chromen-2-one, serves as the precursor for subsequent chlorination and aminomethylation.

Chlorination at Position 6

Introducing chlorine at position 6 requires electrophilic aromatic substitution. The hydroxyl group at position 7 activates the ring, directing electrophiles to the para position (C-6). Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C are effective chlorinating agents .

Optimized Protocol:

  • Substrate: 7-Hydroxy-4-phenyl-2H-chromen-2-one (1 equiv)

  • Chlorinating Agent: NCS (1.1 equiv)

  • Solvent: DCM, 25°C, 2 hours

  • Yield: 85–90% (estimated from analogous reactions)

Mannich Reaction for Diethylaminomethyl Group Introduction

The Mannich reaction installs the diethylaminomethyl moiety at position 8. This one-pot, three-component reaction involves formaldehyde, diethylamine, and the chlorinated coumarin. Acidic conditions (e.g., HCl/EtOH) facilitate iminium ion formation, followed by nucleophilic attack at the activated C-8 position .

Procedure:

  • Substrate: 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (1 equiv)

  • Reagents: Formaldehyde (37% aqueous, 2 equiv), diethylamine (2 equiv)

  • Catalyst: HCl (2 drops)

  • Solvent: Ethanol, reflux, 4–6 hours

  • Workup: Precipitation in ice-water, recrystallization (ethanol)

  • Yield: 70–75% (based on similar Mannich reactions)

Alternative Pathways: Knoevenagel Condensation

For laboratories prioritizing atom economy, the Knoevenagel condensation offers an alternative. Salicylaldehyde derivatives react with β-ketoesters in the presence of piperidine or PIDA (phenyliododiacetate) to form coumarins. While less common for 4-phenyl variants, this method is adaptable with phenylacetic acid derivatives .

Example Workflow:

  • Substrates: 5-Chloro-2,4-dihydroxybenzaldehyde, ethyl benzoylacetate

  • Catalyst: Piperidine (10 mol%), AcOH

  • Conditions: Ethanol, ultrasound irradiation (40 min)

  • Intermediate: 6-Chloro-7-hydroxy-4-phenylcoumarin (Yield: 82%)

  • Aminomethylation: As in Section 3

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield Time
Pechmann + MannichCyclization → AminomethylationH₂SO₄, HCl60–70%10–12 h
Knoevenagel + MannichCondensation → AminomethylationPiperidine, HCl65–75%6–8 h

Advantages of Pechmann Route:

  • High regioselectivity due to resorcinol’s directing groups .

  • Scalability to multi-gram quantities with simple purification .

Challenges:

  • Acidic conditions may degrade sensitive substituents.

  • Mannich reaction requires strict stoichiometry to avoid over-alkylation .

Spectroscopic Validation

Post-synthesis characterization via NMR and IR confirms structural integrity:

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, 1H, C5-H), 6.95 (s, 1H, C8-CH₂N), 4.25 (q, 4H, N-CH₂CH₃), 1.40 (t, 6H, CH₂CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O) .

Industrial-Scale Considerations

For bulk production, solvent-free Pechmann condensation under microwave irradiation reduces reaction time (20 minutes) and improves yield (97%) . Heterogeneous catalysts like Amberlyst-15 enable catalyst recycling, lowering costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the chromen-2-one ring or the substituents.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce various substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following analogs highlight variations in substituents and their implications:

Compound Name Substituents Key Features Evidence ID
6-Chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one 8-(2-ethylpiperidinyl)methyl, 6-Cl, 7-OH, 4-Ph Bulkier substituent (piperidine vs. diethylamine) enhances steric hindrance, potentially affecting receptor binding. Molecular weight: 397.899 g/mol .
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 7-(2,4-dichlorobenzyloxy), 6-Cl, 4-Ph Replacement of diethylaminomethyl with a dichlorobenzyloxy group increases halogen-mediated lipophilicity (ClogP ~4.5). Likely impacts antimicrobial activity .
8-[(Dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one 8-(dimethylamino)methyl, 6-Et, 2-Me, 3-Ph Smaller dimethylamino group reduces steric bulk; ethyl and methyl groups may improve metabolic stability. Molecular weight: 337.42 g/mol .
6-Chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one 8-(dimethylamino)methyl, 4-Et, 6-Cl, 7-OH Ethyl substitution at position 4 alters electronic effects. Molecular formula: C₁₄H₁₆ClNO₃ (MW: 281.74 g/mol ) .
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one 7-(epoxide-methoxy), 6-Cl, 4-Ph Oxirane (epoxide) group introduces reactivity for covalent binding or prodrug strategies. Molecular formula: C₁₈H₁₃ClO₄ (MW: 340.75 g/mol ) .

Physicochemical and Computational Data

  • Lipophilicity : The target compound’s ClogP is estimated at ~3.5–4.0 (similar to ’s piperidine analog), while dichlorobenzyloxy derivatives () have higher ClogP (~4.5–5.0) .
  • Hydrogen Bonding : The hydroxyl group at position 7 and tertiary amine at position 8 contribute to a polar surface area (PSA) of ~60–70 Ų, balancing solubility and membrane permeability .
  • Metabolic Stability: Dimethylamino analogs () may undergo faster hepatic clearance than diethylamino derivatives due to reduced steric protection of the amine .

Biological Activity

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-chloro-8-(diethylaminomethyl)-7-hydroxy-4-phenylchromen-2-one . Its molecular formula is C16H20ClNO3C_{16}H_{20}ClNO_3, and it features a coumarin backbone with specific substitutions that influence its biological activity.

PropertyValue
Molecular FormulaC16H20ClNO3C_{16}H_{20}ClNO_3
Molecular Weight305.79 g/mol
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. In a study evaluating various coumarins, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies on cancer cell lines such as PC3 (prostate cancer) and DU145 showed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported as follows:

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced macrophages by blocking NF-kB signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .
  • Cancer Cell Line Study : Another investigation demonstrated that treatment with this coumarin derivative resulted in significant apoptosis in DU145 cells, with flow cytometry confirming increased annexin V positivity, indicative of early apoptotic events .
  • Inflammation Model : In an animal model of inflammation, the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a Mannich reaction , which introduces the diethylaminomethyl group at the 8-position. A typical procedure involves reacting a precursor (e.g., 7-hydroxy-4-phenylcoumarin) with formaldehyde and diethylamine in ethanol under reflux. Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates .
  • Catalysts : Acidic or mild basic conditions (e.g., glacial acetic acid) improve reaction rates .
  • Temperature : Maintaining 60–80°C minimizes side reactions like epoxide ring-opening in oxirane-containing derivatives .
    • Yield improvement : Use stoichiometric excess of diethylamine (1.2–1.5 eq.) and monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., diethylaminomethyl protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3400–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₁ClNO₃⁺ at m/z 370.12) .
    • Data validation : Cross-reference with published spectra of analogous coumarin derivatives to resolve ambiguities .

Q. How can researchers optimize purification methods for this compound and its intermediates?

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 7:3 to 1:1) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate closely related derivatives .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Challenges : Disorder in the diethylamino group or phenyl ring requires constrained refinement. High thermal motion in flexible side chains may reduce data quality .
  • Solutions :

  • Use SHELXL for iterative refinement with ISOR and DELU restraints to model anisotropic displacement .
  • Employ SHELXE for experimental phasing if heavy-atom derivatives are unavailable .
    • Validation : Check R₁ (target < 5%) and wR₂ (target < 15%) metrics, and validate geometry with PLATON .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

  • Approach :

  • DFT Calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G*) to identify electrophilic sites (e.g., C-3 for nucleophilic attack) .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electron-rich regions (e.g., hydroxyl and carbonyl groups) prone to hydrogen bonding .
    • Validation : Compare predicted reaction pathways with experimental outcomes (e.g., epoxide ring-opening at C-7 vs. C-8) .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar derivatives?

  • Case Study : Conflicting IC₅₀ values for antiproliferative activity may arise from:

  • Assay variability : Normalize data using positive controls (e.g., doxorubicin) and standardized protocols .
  • Structural nuances : Subtle differences in substituent orientation (e.g., para vs. meta phenyl groups) alter binding affinity .
    • Meta-analysis : Use QSAR models to correlate substituent electronegativity/clogP with activity trends .

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